molecular formula C13H11BrO3 B2701688 2-(6-bromonaphthalen-2-yl)oxypropanoic Acid CAS No. 141791-37-9

2-(6-bromonaphthalen-2-yl)oxypropanoic Acid

Cat. No.: B2701688
CAS No.: 141791-37-9
M. Wt: 295.132
InChI Key: HQDURLPLAFXPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a propanoic acid moiety through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid typically involves the bromination of naphthalene followed by etherification and subsequent carboxylation. One common method includes the following steps:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

    Etherification: The brominated naphthalene is then reacted with propylene oxide in the presence of a base like potassium carbonate to form the ether linkage.

    Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include 2-(6-aminonaphthalen-2-yl)oxypropanoic Acid or 2-(6-thionaphthalen-2-yl)oxypropanoic Acid.

    Oxidation: Products include naphthoquinones.

    Reduction: Products include 2-(6-hydronaphthalen-2-yl)oxypropanoic Acid.

Scientific Research Applications

2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atom and the naphthalene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-naphthol: Similar in structure but lacks the propanoic acid moiety.

    2-Naphthol: Lacks both the bromine atom and the propanoic acid moiety.

    6-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a bromine atom.

Uniqueness

2-(6-Bromonaphthalen-2-yl)oxypropanoic Acid is unique due to the combination of the bromine atom, naphthalene ring, and propanoic acid moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-8(13(15)16)17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDURLPLAFXPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.